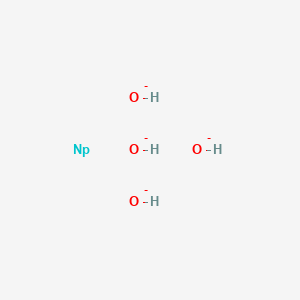

Neptunium Tetrahydroxide

Description

Properties

CAS No. |

35182-15-1 |

|---|---|

Molecular Formula |

H4NpO4-4 |

Molecular Weight |

305.078 g/mol |

IUPAC Name |

neptunium;tetrahydroxide |

InChI |

InChI=1S/Np.4H2O/h;4*1H2/p-4 |

InChI Key |

KBFMAACAJSQDTD-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Np] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Neptunium Iv Hydroxide Materials

Aqueous Precipitation Routes for Neptunium(IV) Hydroxide (B78521) Formation

Aqueous precipitation is a primary method for the formation of neptunium(IV) hydroxide. This process involves the hydrolysis of Np(IV) ions in solution, leading to the formation of insoluble hydroxide species.

pH-Dependent Precipitation Mechanisms and Solubilization Phenomena

The formation of neptunium(IV) hydroxide is highly dependent on the pH of the aqueous solution. In strongly acidic solutions, neptunium(IV) exists as the hydrated Np⁴⁺ ion. wikipedia.org However, as the pH increases to 1 and above, Np⁴⁺ undergoes hydrolysis, forming species such as NpOH³⁺. wikipedia.org This hydrolysis can lead to the formation of hydroxy-polymers and colloids. dtu.dk

With a further increase in pH, the insoluble, metastable neptunium(IV) hydroxide, Np(OH)₄, precipitates out of the solution. dtu.dk The solubility of Np(OH)₄ is not significantly affected by pH in basic solutions, suggesting that the formation of other hydroxide species like Np(OH)₅⁻ is not a major factor. wikipedia.org Over time, the initially precipitated amorphous Np(OH)₄ can age and transform into the more stable neptunium(IV) oxide (NpO₂). dtu.dk

The solubility of neptunium(IV) hydrous oxide has been studied over a wide pH range. In one study, the solubility was measured from both oversaturation and undersaturation directions in water and NaClO₄ solutions across a pH range of 5.30 to 13.7. iaea.org Steady concentrations of approximately 10⁻⁷ to 10⁻⁸ M were reached within 28 days, although these concentrations slowly decreased to below 10⁻⁹ M over longer periods. iaea.org Another investigation in concrete-equilibrated water (pH range 10-13) found the solubility of Np(IV) to be constant at 8 x 10⁻⁹ M, interpreted as Np(OH)₄(solid) in equilibrium with aqueous Np(OH)₄⁰. iaea.org

| Parameter | Value | Conditions | Reference |

| Np(IV) hydrous oxide solubility | ~10⁻⁷–10⁻⁸ M | Water and 0.1 M NaClO₄, pH 5.30-13.7, 25°C, after 28 days | iaea.org |

| Np(IV) hydrous oxide solubility | <10⁻⁹ M | Water and 0.1 M NaClO₄, pH 5.30-13.7, 25°C, after tens of days | iaea.org |

| Np(IV) solubility | 8 x 10⁻⁹ M | Concrete-equilibrated water, pH 10-13 | iaea.org |

| Np(OH)₄(am) solubility product (log K⁰sp) | -54.5 ± 0.3 | I=0.02-0.04 mol/l, calculated from solubility data | kit.edu |

Controlled Electrochemical Hydrolysis and Precipitation Techniques

Electrochemical methods can be employed to control the formation and precipitation of neptunium(IV) hydroxide. These techniques allow for precise manipulation of the neptunium (B1219326) oxidation state. For instance, bulk electrolysis can be used to convert neptunium(V) in solution to neptunium(IV), which is then precipitated as Np(OH)₄ by the addition of a base like sodium hydroxide. chemrxiv.org Electrochemical conditioning at a specific potential (e.g., -0.35 V vs. Ag/AgCl) can also be used to prepare a pure Np(IV) stock solution prior to precipitation. rsc.org

Formation of Hydrous Neptunium(IV) Oxides and Polymeric Species

Under certain conditions, the hydrolysis of Np(IV) can lead to the formation of amorphous hydrous oxides and polymeric structures.

Development of Amorphous Neptunium(IV) Hydrous Oxide

The initial precipitate formed from the hydrolysis of Np(IV) is often an amorphous hydrous oxide, sometimes denoted as NpO₂·xH₂O. dss.go.th The solubility of this amorphous solid is a key factor in determining the concentration of neptunium in aqueous systems. dss.go.th Studies have shown that freshly precipitated neptunium(IV) hydrous oxide is non-crystalline and can remain so for extended periods. energy.gov The solubility of this amorphous phase can change over time as it ages and crystallizes. energy.gov For example, the solubility of amorphous Np(IV) hydrous oxide was found to be significantly higher than that of the aged, more crystalline form. energy.gov

Aqueous Phase Equilibria and Solution Chemistry of Neptunium Iv Hydroxide

Hydrolysis Behavior of Neptunium(IV) Ions Leading to Hydroxide (B78521) Species

The neptunium(IV) cation (Np⁴⁺) is highly acidic and prone to hydrolysis even in acidic solutions. dtu.dkcore.ac.ukwikipedia.org This process involves the stepwise reaction of the Np⁴⁺ ion with water molecules, leading to the formation of various mononuclear and polynuclear hydroxide complexes.

Formation of Mononuclear Hydrolysis Complexes

The initial step in the hydrolysis of Np⁴⁺ is the formation of mononuclear complexes, where a single neptunium (B1219326) ion is coordinated to one or more hydroxide ions. The most significant of these is the NpOH³⁺ species, formed as the pH of the solution increases. wikipedia.orgresearchgate.net Spectrophotometric and potentiometric studies have been employed to determine the formation constants for these initial hydrolysis reactions. researchgate.netkit.edu The formation of NpOH³⁺ is the predominant hydrolysis reaction at pH values below 2. researchgate.net

The primary equilibrium reaction for the first hydrolysis step is: Np⁴⁺ + H₂O ⇌ NpOH³⁺ + H⁺

Critically evaluated thermodynamic data provide the equilibrium constants for the formation of several mononuclear species. cost-nectar.eu

Table 1: Selected Equilibrium Constants for Mononuclear Hydrolysis of Neptunium(IV) at 298 K and Zero Ionic Strength

| Equilibrium Reaction | log K | Source |

|---|---|---|

| Np⁴⁺ + H₂O ⇌ NpOH³⁺ + H⁺ | -1.31 ± 0.05 | cost-nectar.eu |

| Np⁴⁺ + 2H₂O ⇌ Np(OH)₂²⁺ + 2H⁺ | -3.7 ± 0.3 | cost-nectar.eu |

| Np⁴⁺ + 4H₂O ⇌ Np(OH)₄(aq) + 4H⁺ | -10.0 ± 0.9 | cost-nectar.eu |

Data sourced from a 2020 critical compilation by Grenthe et al. cost-nectar.eu

Elucidation of Polynuclear Hydrolysis and Oligomerization Processes

As the concentration of neptunium(IV) or the pH increases, the mononuclear hydrolysis products can further react to form polynuclear or oligomeric species. This process involves the linking of multiple neptunium centers through hydroxide bridges. dtu.dkcore.ac.uk Research has demonstrated that stable hydrolyzed neptunium(IV) clusters are formed in the pH range of 2.5 to 4. researchgate.net These processes can eventually lead to the formation of colloids, which are suspensions of small particles. dtu.dkcore.ac.uk The formation of these polynuclear species and colloids significantly complicates the solution chemistry of Np(IV) and can precede the precipitation of solid neptunium(IV) hydroxide. kit.edu

Impact of pH and Ionic Strength on Hydrolysis Equilibria

The extent of neptunium(IV) hydrolysis is strongly dependent on both pH and the ionic strength of the solution.

pH: As pH increases, the hydrolysis reactions are driven forward, leading to the formation of species with a higher number of hydroxide ligands. wikipedia.org At a pH of 1 and above, Np⁴⁺ becomes quite unstable with respect to hydrolysis. wikipedia.org Speciation diagrams show that the Np⁴⁺ aqua ion dominates only in highly acidic conditions (pH < 1), with NpOH³⁺ and Np(OH)₂²⁺ becoming significant as the pH rises. cost-nectar.euresearchgate.net At near-neutral pH, the neutral aqueous complex, Np(OH)₄(aq), becomes the dominant species before the precipitation of the solid phase. researchgate.net

Ionic Strength: The ionic strength of the solution affects the activity coefficients of the ions involved in the hydrolysis equilibria. Studies have shown that the ratio of hydrolyzed species to the unhydrolyzed Np⁴⁺ ion changes with ionic strength. For instance, the ratio of [NpOH³⁺]/[Np⁴⁺] as a function of hydrogen ion concentration differs between solutions with ionic strengths of 0.1 M and 1.0 M, indicating that ionic strength corrections are necessary for accurate modeling. researchgate.net

Solubility Studies of Neptunium(IV) Hydrous Oxides and Related Solid Phases

The solubility of neptunium(IV) is ultimately limited by the precipitation of a solid hydrous oxide, commonly represented as Np(OH)₄(am) or NpO₂·xH₂O(am), where "am" signifies an amorphous, non-crystalline state. dss.go.thenergy.gov This solid phase is a metastable hydroxide that can slowly transform into the more stable, crystalline neptunium dioxide (NpO₂). dtu.dkcore.ac.uk

Experimental Determination of Solubility Products for Amorphous Np(OH)₄

The solubility product (Ksp) is a measure of the solubility of a solid. It has been determined experimentally for amorphous neptunium(IV) hydroxide under various conditions. These experiments are typically performed by approaching equilibrium from both oversaturation (precipitating the solid) and undersaturation (dissolving the solid) to ensure true equilibrium is reached. iaea.org The reaction for the dissolution of the amorphous solid can be written as:

Np(OH)₄(am) + 4H⁺ ⇌ Np⁴⁺ + 4H₂O

Or, more commonly in thermodynamic databases, as the solubility product itself:

NpO₂·xH₂O(s) ⇌ Np⁴⁺ + 4OH⁻ + (x-2)H₂O

Experimental studies have yielded values for the logarithm of the solubility product (log K°sp) at zero ionic strength.

Table 2: Experimentally Determined Solubility Products for Amorphous Neptunium(IV) Hydroxide

| Solid Phase | log K°sp | Method/Conditions | Source |

|---|---|---|---|

| Np(OH)₄(am) or NpO₂·xH₂O(am) | -56.5 ± 0.4 | Review of solubility data | researchgate.netresearchgate.net |

Factors Governing Dissolved Neptunium(IV) Concentrations and Solid-Liquid Equilibria

Several factors govern the equilibrium concentration of dissolved neptunium(IV) in contact with its solid hydroxide phase:

Redox Conditions: Maintaining reducing conditions is crucial for studying Np(IV) solubility, as its oxidation to the more soluble Np(V) state would lead to erroneously high concentration measurements. dss.go.thosti.gov Experiments are often conducted in controlled-atmosphere chambers with reducing agents present. iaea.orgosti.gov

pH: The solubility of Np(OH)₄(am) is pH-dependent. In the acidic to near-neutral pH range, the solubility decreases as pH increases due to the formation of less charged and neutral hydrolysis species. researchgate.netiaea.org There is no evidence for amphoteric behavior (increased solubility at very high pH) for Np(IV). osti.gov

Complexing Ligands: The presence of other ions in solution that can form complexes with Np(IV), such as carbonate (CO₃²⁻), can significantly increase its solubility. osti.govrad-proceedings.org In carbonate-containing solutions, mixed hydroxycarbonate complexes can form, enhancing the total dissolved neptunium concentration. rad-proceedings.org

Aging of the Solid Phase: Freshly precipitated amorphous Np(OH)₄ is more soluble than aged precipitates, which gradually become more crystalline and ordered over time, approaching the lower solubility of NpO₂. dtu.dkcore.ac.ukiaea.org Studies have observed that Np(IV) concentrations can decrease slowly over long equilibration periods (tens of days) as the solid phase ages. iaea.org

Comparison with Solubility of Crystalline Neptunium Dioxide

The solubility of neptunium(IV) is a critical factor in understanding its environmental mobility. It is primarily controlled by the solid phase in equilibrium with the aqueous solution. Two key solid phases are the amorphous neptunium(IV) hydrous oxide, often represented as Np(OH)₄(am), and the more crystalline neptunium dioxide, NpO₂.

Generally, amorphous phases of a compound are more soluble than their crystalline counterparts. This holds true for neptunium(IV) hydroxides and oxides. Amorphous neptunium(IV) hydrous oxide, NpO₂·xH₂O, exhibits low solubility, typically not exceeding 10⁻⁸ mol/L in water and in solutions with low carbonate concentrations. rad-proceedings.org In contrast, crystalline neptunium dioxide (NpO₂) is even less soluble, with calculated solubility values that can be several orders of magnitude lower, ranging from 10⁻¹¹ to 10⁻¹⁸ mol/L depending on the specific conditions. rad-proceedings.org

Studies have shown that the less soluble crystalline NpO₂ is the thermodynamically stable form, and the more soluble amorphous Np(OH)₄ will slowly transform into NpO₂ over time in alkaline solutions. dtu.dk However, the formation of NpO₂(cr) can be kinetically hindered, meaning that the more soluble amorphous phases may persist for extended periods, controlling the aqueous concentration of neptunium. researchgate.net This kinetic limitation is a crucial consideration in predicting neptunium's behavior in various aqueous systems. The solubility of Np(OH)₄(am) has been determined by approaching equilibrium from oversaturation, and these studies set upper limits on its solubility. energy.govdss.go.th

Table 1: Comparison of Neptunium(IV) Solubility

| Compound | General Solubility in Water/Low Carbonate Solutions (mol/L) | Notes |

|---|---|---|

| Amorphous Neptunium(IV) Hydrous Oxide (Np(OH)₄ or NpO₂·xH₂O) | ≤ 10⁻⁸ | Metastable phase, more soluble. rad-proceedings.org |

| Crystalline Neptunium Dioxide (NpO₂) | 10⁻¹¹ to 10⁻¹⁸ (calculated) | Thermodynamically stable phase, less soluble. rad-proceedings.org |

Redox Chemistry of Neptunium(IV) in Aqueous Systems

Neptunium is characterized by its complex redox chemistry, with multiple oxidation states (+3, +4, +5, +6, and +7) being accessible in aqueous solutions. bohrium.comresearchgate.net The tetravalent state, Np(IV), plays a pivotal role as an intermediate in many of these redox transformations. The redox behavior is highly sensitive to factors such as pH, the presence of complexing ligands, and the concentration of oxidizing or reducing agents. researchgate.net

Mechanisms of Oxidation of Neptunium(IV) to Higher Oxidation States

The oxidation of Np(IV) to higher oxidation states, primarily Np(V) and Np(VI), is a key process influencing its solubility and mobility. rad-proceedings.org In acidic solutions, Np(IV) exists as the hydrated Np⁴⁺ ion, which can be oxidized to the neptunyl ions NpO₂⁺ (Np(V)) and NpO₂²⁺ (Np(VI)). nih.gov This transformation involves a significant structural rearrangement from a spherical Np⁴⁺ ion to the linear trans-dioxo neptunyl structure, making the reaction electrochemically irreversible. nih.govacs.org

Various oxidizing agents can facilitate this process. For instance, in carbonate or bicarbonate solutions, oxidants like hydrogen peroxide (H₂O₂), ozone (O₃), persulfates, and permanganates can oxidize Np(IV). rad-proceedings.org The mechanism can be complex; for example, with H₂O₂, Np(IV) can be oxidized to Np(V) and even partially to Np(VI). rad-proceedings.org The oxidation process can also involve the oxidative dissolution of transient Np(VI) oxide/hydroxide solid phases. researchgate.net

Pathways for Reduction of Higher Neptunium Oxidation States to Np(IV) Hydroxide Precursors

The reduction of higher oxidation states, particularly the highly mobile Np(V) (as NpO₂⁺), to the less soluble Np(IV) is a critical pathway for neptunium immobilization. This reduction can be achieved using various reducing agents. In industrial processes like PUREX, reductants such as hydrazine (B178648) and its derivatives are employed to adjust the oxidation state of neptunium, typically reducing Np(VI) to Np(V). nih.govnih.gov Further reduction of Np(V) to Np(IV) is also possible. For example, studies have investigated the kinetics of Np(V) reduction to Np(IV) by hydrazine in perchloric acid. osti.gov

In some systems, the reduction can be spontaneous. For instance, the complexation of NpO₂⁺ with polyoxometalate (POM) ligands can induce a thermodynamic shift in the redox potential, leading to the spontaneous reduction of Np(V) to Np(IV) in aqueous solution without the need for an external reducing agent. chemrxiv.orgresearchgate.net In solutions with high uranium content, Pu(III) can reduce Np(VI) to Np(V), and subsequently, Np(V) can be partially reduced to Np(IV). osti.govresearchgate.net Once Np(IV) is formed in solution under neutral to basic conditions, it is prone to hydrolysis and precipitation as Np(OH)₄. wikipedia.org

Disproportionation Reactions Involving Neptunium(IV) Intermediates

Disproportionation is a reaction where a species of an intermediate oxidation state reacts to form products of both higher and lower oxidation states. While the disproportionation of Np(V) into Np(IV) and Np(VI) is a well-known reaction, especially in acidic solutions, reactions involving Np(IV) are also significant. dtu.dk

The reverse reaction, the reproportionation of Np(V) and Np(III) to form Np(IV), is also a possibility. More directly, the reaction between Np(IV) and Np(VI) to produce Np(V) is a key equilibrium in neptunium solution chemistry. acs.org The equilibrium of these reactions is highly dependent on the solution conditions, including acidity and the presence of complexing agents, which can stabilize one oxidation state over others. dtu.dk For example, the disproportionation of Np(V) is strongly dependent on the hydrogen ion concentration. dtu.dk

Complexation Reactions of Neptunium(IV) Hydroxide Species in Solution

The Np⁴⁺ ion in aqueous solution is highly charged and readily undergoes hydrolysis, even in acidic solutions, to form hydroxyl species. wikipedia.org These hydrolyzed species can then participate in complexation reactions with various inorganic and organic ligands present in the solution. This complexation can significantly alter the solubility and transport properties of neptunium.

Formation of Inorganic Complexes (e.g., Carbonate, Silicate, Nitrate)

Carbonate Complexes: Carbonate (CO₃²⁻) is a crucial ligand in many natural waters and can dramatically increase the solubility of Np(IV). rad-proceedings.org In carbonate-rich solutions, Np(IV) can form highly stable soluble complexes. This is due to the formation of mixed hydroxycarbonate complexes, with general formulas like [Np(OH)ₓ(CO₃)ᵧ]⁴⁻ˣ⁻²ʸ. rad-proceedings.org The formation of these complexes can increase the concentration of neptunium in solution by one to two orders of magnitude or more compared to carbonate-free systems. rad-proceedings.org There is also evidence for the formation of mixed peroxo-carbonate complexes of Np(IV) in the presence of hydrogen peroxide. rad-proceedings.org

Silicate Complexes: Silicic acid is another common component of natural waters. Research has demonstrated that Np(IV) can form stable, mobile colloids with silica (B1680970), especially at near-neutral to slightly alkaline pH. acs.org In these Np(IV)-silica colloids, the typical actinide-oxygen-actinide bonds found in hydroxide precipitates are replaced by actinide-oxygen-silicon bonds. acs.org This structural incorporation of silicon leads to the formation of small, stable colloids that can enhance the mobility of Np(IV). acs.org

Nitrate (B79036) Complexes: In acidic solutions containing nitrate ions (NO₃⁻), such as those used in nuclear fuel reprocessing, Np(IV) forms a range of inner-sphere complexes. rsc.org Extended X-ray absorption fine structure (EXAFS) spectroscopy has shown that as nitrate concentration increases, water molecules in the primary coordination sphere of the Np⁴⁺ ion are replaced by bidentate-coordinating nitrate ions. nih.govacs.orgamazonaws.com The mono- and bis-nitrato complexes are particularly important in the nitric acid concentrations typically used in these processes. rsc.org Computational studies have explored the speciation of various mixed-ligand complexes of the form [AnIV(Cl)ₓ(H₂O)ᵧ(NO₃)z]⁴⁻ˣ⁻z, where An = Np. chemrxiv.org

Table 2: Common Inorganic Complexes of Neptunium(IV)

| Ligand | Complex Species (Example) | Significance |

|---|---|---|

| Carbonate (CO₃²⁻) | [Np(OH)ₓ(CO₃)ᵧ]⁴⁻ˣ⁻²ʸ | Significantly increases solubility in neutral to alkaline conditions. rad-proceedings.org |

| Silicate (SiO₄⁴⁻) | Np(IV)-silica colloids | Forms stable, mobile colloids, enhancing transport potential. acs.org |

| Nitrate (NO₃⁻) | [Np(NO₃)]³⁺, [Np(NO₃)₂]²⁺ | Important in acidic solutions, relevant to nuclear fuel reprocessing. rsc.org |

Interaction with Environmentally Relevant Organic Ligands and Colloidal Constituents

The mobility and fate of neptunium(IV) in the environment are significantly influenced by its interactions with naturally occurring organic matter and colloidal particles. These interactions can lead to the formation of soluble complexes or pseudocolloids, which can enhance the transport of neptunium in aquatic systems.

Interaction with Organic Ligands

Humic and fulvic acids are ubiquitous, complex organic macromolecules found in soils, sediments, and natural waters. They possess a variety of functional groups, such as carboxylic and phenolic groups, which can form strong complexes with metal ions, including actinides.

Studies on the complexation of neptunium(IV) with fulvic acid have shown a strong interaction, leading to the formation of Np(IV)-fulvate species. uni-mainz.de In experiments using Gorleben fulvic acid, the formation of these complexes was observed at pH 1 and 3, with the uncomplexed Np(IV) concentration being kept below its solubility limit, thereby preventing the formation of neptunium(IV) hydroxide colloids. uni-mainz.de Spectroscopic analysis revealed absorption bands for the free Np(IV) ion at 960 nm and for Np(IV) fulvate species at wavelengths greater than 960 nm. uni-mainz.de Specifically, at pH 1 with 1000 mg/L fulvic acid, a dominant absorption band appeared at 970 nm after 20 hours, with a new peak emerging at 978 nm after 40 hours, indicating the formation of different complex species over time. uni-mainz.de

Similarly, humic acids can form pseudocolloids with neptunium(IV). iaea.org The presence of humic acids has been shown to enhance the concentration of Np(IV) in solution, which could facilitate its migration under anaerobic conditions. iaea.org The interaction between Np(IV) and humic acids is complex, involving both adsorption and complexation, leading to the formation of Np(IV)-humate pseudocolloids. iaea.org The size distribution of these pseudocolloids is influenced by the concentration of humic acids. iaea.org

The complexation behavior of neptunium with organic ligands is a critical factor in predicting its environmental transport. The stability of these complexes can prevent the precipitation of neptunium(IV) hydroxide and enhance its mobility in groundwater.

Interaction with Colloidal Constituents

In addition to organic ligands, inorganic colloidal particles, such as silica and clay minerals, play a crucial role in the environmental behavior of neptunium(IV).

Silica Colloids: Neptunium(IV) has been shown to form stable, small-sized (a few nanometers) colloids with silica in solutions containing silicic acid. acs.org These Np(IV)-silica colloids can form at near-neutral and slightly alkaline pH and can reach significantly higher concentrations than Np(IV) oxyhydroxide colloids. acs.org The formation of these colloids is significant because it can render neptunium(IV) mobile in the subsurface, a scenario relevant to the safety assessment of nuclear waste repositories. acs.org In these colloids, actinide-oxygen-actinide bonds are progressively replaced by actinide-oxygen-silicon bonds due to the structural incorporation of silicon. acs.org The formation of these colloids has been observed at silicic acid concentrations both above and below the point where silicic acid is expected to polymerize. acs.org

Clay Minerals: Clay minerals, such as montmorillonite (B579905), illite, and kaolinite, are common components of soils and sediments and have a high capacity for sorbing radionuclides. geoscienceworld.orgcambridge.org The sorption of neptunium onto clay minerals is a key retardation mechanism in geological formations. geoscienceworld.orgcambridge.org The sorption behavior is dependent on various factors, including pH, ionic strength, and the presence of competing ions like carbonate. geoscienceworld.org Under anaerobic conditions, partial reduction of Np(V) to Np(IV) can occur, leading to increased sorption on clay minerals. geoscienceworld.org The cation exchange capacity of clay minerals, particularly 2:1 clays (B1170129) like smectite, favors the uptake of radionuclides from solution. geoscienceworld.org

Iron Minerals: Iron (oxyhydr)oxides, such as goethite and ferrihydrite, are also important sorbents for neptunium in the environment. mdpi.com Under anaerobic conditions, where Np(IV) is the dominant species, its solubility is controlled by the precipitation of the poorly soluble Np(IV)O₂(s). mdpi.com However, the interaction of neptunium with iron minerals can alter its mobility. For instance, in the presence of Fe(II)-containing minerals like magnetite, Np(V) can be reduced to Np(IV)O₂(s). mdpi.com

The interaction of neptunium(IV) with these various colloidal constituents highlights the complexity of its environmental chemistry. The formation of colloids and sorption onto mineral surfaces are competing processes that ultimately determine the fate and transport of this radionuclide in the subsurface.

Structural Elucidation and Spectroscopic Characterization of Neptunium Iv Hydroxide Species

Investigation of Local Coordination Environments

The immediate atomic environment of the neptunium (B1219326) atom in its tetravalent hydroxide (B78521) form is elucidated through sophisticated spectroscopic methods. These techniques provide insights into bond lengths, coordination numbers, and the electronic state of the Np(IV) ion.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a target atom. It is particularly valuable for studying materials that lack long-range order, such as amorphous Np(OH)₄. The two main components of an XAS spectrum, X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide complementary information.

While XANES is sensitive to the oxidation state and coordination geometry, studies have shown that for neptunium, distinguishing between Np(IV) and Np(V) based solely on L₃-edge XANES spectra can be ambiguous. nih.gov The EXAFS region, however, provides more definitive structural information by analyzing the oscillations past the absorption edge, which result from the scattering of photoelectrons off neighboring atoms. Analysis of EXAFS spectra can unequivocally identify the oxidation state and determine key structural parameters. nih.gov

When Np(V) is reduced in certain systems, it has been observed to form nanocrystalline Np(IV)O₂. researchgate.net EXAFS analysis of various Np(IV) compounds provides a baseline for understanding the expected coordination in Np(OH)₄. In these compounds, Np(IV) is typically surrounded by oxygen atoms in the first coordination shell. The average Np(IV)-O bond distances generally fall within the range of 2.22 to 2.41 Å, depending on the specific ligands and coordination geometry. For instance, analysis of a Np(IV) polyoxomolybdate complex revealed an average Np-O bond length of approximately 2.35 Å. acs.org

Table 1: Reported Np(IV)-O Bond Distances in Various Compounds

| Compound Type | Method | Average Np-O Bond Length (Å) | Reference |

|---|---|---|---|

| Heteroarylalkenolate Complex (Np-2) | SC-XRD | 2.218(7) | acs.org |

| Heteroarylalkenolate Complex (Np-3) | SC-XRD | 2.240(2) | nih.gov |

| Polyoxomolybdate Complex | SC-XRD | ~2.35 | acs.org |

| General Np(IV) Coordination Complexes | EXAFS | 2.3 - 2.5 | nih.gov |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and can be used to identify functional groups and infer structural information. For neptunium(IV) hydroxide, key vibrational modes would include O-H stretching and Np-O-H bending, as well as Np-O stretching.

While specific, well-characterized IR and Raman spectra for pure, isolated Np(OH)₄ are not widely reported in the literature, studies on analogous materials provide valuable insights. For instance, FTIR spectra of other metal hydroxides, such as nickel hydroxide, show characteristic broad peaks for O-H stretching and sharper peaks for metal-oxygen stretching and metal-O-H bending vibrations. researchgate.net

Research on neptunium oxide nanoparticles, which can be considered a dehydrated form of the hydroxide, has identified a characteristic Raman band at 453 cm⁻¹. This peak is assigned to the T₂g stretching mode, a signature feature for actinide dioxides with the fluorite crystal structure. rsc.org The presence of this band suggests a local structure similar to that in NpO₂.

For context, the Raman spectra of other neptunium oxidation states in aqueous solutions have been well-documented. Np(VI) as the neptunyl ion (NpO₂²⁺) exhibits a strong symmetric stretching vibration (ν₁) around 854 cm⁻¹, which shifts to approximately 834 cm⁻¹ upon hydrolysis to form a dimeric species. iaea.org The plutonyl(V) ion (PuO₂⁺), an analogue for Np(V), shows its ν₁ band at 748 cm⁻¹. iaea.org These distinct frequencies highlight the sensitivity of vibrational spectroscopy to the actinide's oxidation state and local coordination environment.

Table 2: Characteristic Raman Bands for Various Neptunium and Plutonium Ions

| Ion/Compound | Vibrational Mode | Raman Band (cm⁻¹) | Reference |

|---|---|---|---|

| Amorphous Np Oxide Nanoparticles | T₂g (fluorite-like) | 453 | rsc.org |

| NpO₂²⁺ (Np(VI)) | ν₁ (symmetric stretch) | 854 | iaea.org |

| (NpO₂)₂(OH)₂²⁺ (Np(VI) dimer) | ν₁ (symmetric stretch) | 834 | iaea.org |

| PuO₂⁺ (Pu(V)) | ν₁ (symmetric stretch) | 748 | iaea.org |

Crystalline and Amorphous Structure Analysis of Neptunium(IV) Hydroxide

The solid-state form of neptunium(IV) hydroxide is predominantly amorphous, which presents challenges for traditional crystallographic methods but can be overcome with other analytical techniques.

To date, there have been no reports of the successful synthesis and structural elucidation of single crystals of neptunium(IV) hydroxide. The compound typically precipitates from aqueous solutions as an amorphous or poorly crystalline solid, precluding analysis by single-crystal X-ray diffraction. energy.gov

However, the crystal structures of numerous other Np(IV) compounds, such as heteroarylalkenolates and amidinates, have been determined. acs.orgnih.gov These studies consistently show that the Np(IV) ion is typically found in a seven- or eight-coordinate environment, often described as a distorted pentagonal bipyramid, square antiprism, or distorted cube. acs.orgnih.gov These coordination complexes provide the best available models for the likely local geometry around the Np(IV) center in its hydroxide form.

The product of Np(IV) hydrolysis is an insoluble, metastable hydroxide, Np(OH)₄, which can also be described as a hydrous oxide (NpO₂·xH₂O). osti.gov Studies on precipitates formed by increasing the pH of Np(IV) solutions confirm their amorphous nature, as they show no diffraction peaks in X-ray powder diffraction (XRPD) analysis, even after aging for several months. energy.gov

The synthesis of neptunium oxide nanoparticles via homogeneous precipitation also yields an amorphous or poorly crystalline material. rsc.org Characterization of these materials relies on techniques like electron microscopy to determine morphology and particle size, and spectroscopic methods like XAS and Raman (as discussed in section 4.1) to probe the short-range atomic order.

Colloidal Behavior and Formation Mechanisms of Neptunium(IV) Hydroxide

In aqueous solutions, particularly in the pH range of 2 to 10, Np(IV) exhibits a strong tendency to hydrolyze and form colloids. osti.govnih.gov These colloids are suspensions of Np(OH)₄(am) particles. The formation process begins with the hydrolysis of the Np⁴⁺ aquo-ion, leading to the formation of polynuclear hydroxy-complexes and eventually to the precipitation of the amorphous hydroxide once the solubility limit is exceeded. osti.govcost-nectar.eu

The formation of Np(IV) colloids has been directly observed using advanced techniques such as Laser-Induced Breakdown Detection (LIBD). cost-nectar.eu Studies using sequential filtration have been employed to determine the size distribution of these colloidal particles. nih.gov The presence of these colloids is a critical factor in the environmental mobility of neptunium, as they can be transported over significant distances in aquatic systems. The generation of intrinsic neptunium colloids is significant in Np(IV) solutions under anaerobic conditions, whereas it is less pronounced for Np(V) under similar conditions. researchgate.netresearchgate.net

Table 3: Hydrolysis Constants for Neptunium(IV) at 298 K and Zero Ionic Strength

| Equilibrium Reaction | log K° | Reference |

|---|---|---|

| Np⁴⁺ + H₂O ⇌ NpOH³⁺ + H⁺ | 0.5 ± 0.2 | cost-nectar.eu |

| Np⁴⁺ + 2H₂O ⇌ Np(OH)₂²⁺ + 2H⁺ | 0.3 ± 0.3 | cost-nectar.eu |

| Np⁴⁺ + 4H₂O ⇌ Np(OH)₄ + 4H⁺ | -8 ± 1 | cost-nectar.eu |

| Np⁴⁺ + 4OH⁻ ⇌ NpO₂(am, hyd) + 2H₂O | 56.7 ± 0.5 | cost-nectar.eu |

Investigation of Intrinsic Colloid Formation by Neptunium(IV) Hydroxide

The formation of intrinsic colloids by Neptunium(IV) hydroxide is a critical phenomenon influencing the speciation and environmental behavior of neptunium. In aqueous solutions, particularly under conditions relevant to nuclear waste disposal, the tetravalent neptunium ion, Np(IV), is prone to hydrolysis. wikipedia.org The Np⁴⁺ ion is a fairly strong acid and, in acidic to neutral solutions, it readily hydrolyzes water. dtu.dk This process leads to the formation of hydroxy-polymers, which subsequently aggregate to form colloids. dtu.dk

Under reducing conditions, neptunium has a tendency to form intrinsic colloids identified as amorphous Neptunium(IV) hydroxide, Np(OH)₄. nrc.gov This colloid formation is fundamentally linked to the low solubility of actinide hydroxides in natural waters. nrc.gov Studies have demonstrated that when the concentration of Np(IV) surpasses the solubility limit of amorphous Np(OH)₄ at a specific pH, colloid formation is initiated. researchgate.net For instance, in basic solutions, the Np⁴⁺ ion tends to hydrolyze to create the neutral Np(OH)₄. wikipedia.org This process involves the precipitation of the insoluble, metastable hydroxide Np(OH)₄, which can then slowly transform into the more stable NpO₂ form. dtu.dk

Spectroscopic investigations, particularly using techniques like Laser-Induced Photoacoustic Spectroscopy (LPAS) and Laser-Induced Breakdown Detection (LIBD), have been instrumental in confirming the formation of these colloids. researchgate.net LIBD, for example, directly demonstrates the emergence of Np(IV) colloids in solutions that are oversaturated with respect to Np(OH)₄(am). researchgate.net Research conducted in 0.1 M sodium dithionite (B78146) solutions across a pH range of 2 to 10 has shown that under such reducing environments, Np(IV) consistently forms these colloidal particles. nrc.govnih.gov

Characterization of Particle Size Distribution and Colloid Stability

The characterization of Neptunium(IV) hydroxide colloids reveals a dynamic system influenced by the surrounding chemical environment. The particle size of these colloids can vary significantly depending on the conditions of their formation.

Sequential filtration experiments have been employed to determine the size distribution of Np(IV) colloids. nih.gov In studies using a 0.1 M sodium dithionite solution to maintain reducing conditions, Np(IV) colloids exhibited a wide particle size distribution, ranging from 3 to 450 nanometers. nrc.gov

Table 1: Particle Size Distribution of Np(IV) Colloids

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Size Range | 3 - 450 nm | 0.1 M Na₂S₂O₄ solution, pH 2-10 | nrc.gov |

The stability of these colloids is a complex function of solution chemistry. Spectroscopic studies on the hydrolysis and solubility of Np(IV) indicate that in oversaturated solutions, the concentration of mononuclear Np(IV) species decreases significantly as they are incorporated into colloidal or solid Np(OH)₄ particles. researchgate.net The solubility product for freshly formed amorphous Np(OH)₄ particles has been determined, providing a thermodynamic basis for predicting when colloid formation will occur. researchgate.net Simple models have been examined to describe the observed size distributions and to estimate the equilibrium size distributions of these colloidal species. nih.gov

Assessment of the Role of Colloids in Neptunium Mobilization and Transport

Colloids of Neptunium(IV) hydroxide play a significant role in the mobilization and environmental transport of neptunium, an element of concern for long-term nuclear waste management due to its long half-life and potential for high mobility. wikipedia.orgnih.gov While tetravalent actinides like Np(IV) generally have very low solubility, their association with or formation of colloids can substantially enhance their transport in aquatic systems. researchgate.net

Field and laboratory experiments have demonstrated that a reduced colloidal neptunium species can be present in environmental systems, enhancing neptunium's mobility, particularly over shorter distances. nih.gov This colloid-facilitated transport is a crucial mechanism that can counteract the expected immobility of Np(IV) based on its solubility alone. wikipedia.org

The transport of colloid-associated actinides, including neptunium, has been observed to be faster than that of dissolved, non-reactive tracers in porous media. nih.gov This accelerated transport is attributed to processes like hydrodynamic chromatography and electrostatic interactions, where negatively charged colloids may be repelled from negatively charged pore walls, causing them to travel in faster-flowing regions of the pore channels. nih.gov Therefore, the formation of Np(OH)₄ colloids is a key factor that must be considered in models predicting the long-term migration of neptunium from geological repositories. researchgate.net

Environmental Geochemistry and Radionuclide Migration of Neptunium Iv Hydroxide

Sorption and Adsorption Processes on Geologic Media and Mineral Surfaces

The mobility of Np(IV), and by extension neptunium(IV) hydroxide (B78521), is significantly retarded by sorption and adsorption onto various mineral surfaces present in subsurface environments. These interactions are critical for predicting the potential transport of neptunium (B1219326) from a repository to the biosphere.

Iron (oxyhydr)oxides are ubiquitous in many geological formations and are known to be highly effective scavengers of radionuclides. mdpi.com Their interaction with neptunium is often redox-sensitive. Under anaerobic conditions, Fe(II)-bearing minerals like magnetite can reduce the more mobile pentavalent neptunium, Np(V), to the less soluble Np(IV). mdpi.comresearchgate.net

Studies have shown that Np(V) is rapidly sorbed and reduced to Np(IV) on the surfaces of minerals like magnetite and green rust. semanticscholar.org The sorption of neptunium on magnetite is significantly faster and stronger under anaerobic conditions compared to aerobic conditions, a difference attributed to the reduction of Np(V) to Np(IV). researchgate.net Research using X-ray Absorption Spectroscopy (XAS) has confirmed that during co-precipitation with magnetite and green rust, Np(V) is reduced to Np(IV). semanticscholar.orgresearchgate.net This newly formed Np(IV) is then strongly retained on the mineral surfaces. researchgate.net

Goethite and ferrihydrite also exhibit strong sorption capacities for neptunium. mdpi.comiaea.org While much of the research focuses on the initial interaction of the more soluble Np(V) with these minerals, the subsequent reduction to Np(IV) and its strong surface binding are key immobilization mechanisms. mdpi.comresearchgate.net For instance, even after partial re-oxidation of sorbed Np(IV) to Np(V) on iron (oxyhydr)oxide surfaces over several months, very little remobilization into the solution was observed. researchgate.net

Clay minerals, major constituents of bentonite (B74815) which is a candidate for backfill material in geological repositories, are crucial for radionuclide retardation. geoscienceworld.orgcambridge.org Montmorillonite (B579905), a smectite clay, has been a primary focus of neptunium sorption studies. Np(IV) is efficiently adsorbed by bentonite and other clays (B1170129), particularly under mildly acidic conditions. wikipedia.org

The sorption of neptunium on montmorillonite is influenced by factors such as pH and the chemical composition of the groundwater. geoscienceworld.orgnrc.gov Studies have shown that Np(IV) sorption to montmorillonite is significantly faster and stronger than that of Np(V). nih.gov However, over long equilibration times, the continued uptake of Np(V) is observed, which is attributed to a slow, surface-mediated reduction to Np(IV), ultimately leading to a similar extent of adsorption. nih.gov In the absence of carbonate, Np(V) sorption on montmorillonite increases with pH, but the formation of aqueous Np(V)-carbonate complexes at higher pH can inhibit sorption. nrc.gov

The mechanism of sorption at the molecular level is critical for the long-term stability of the bond between neptunium and the mineral surface. Surface complexes are typically categorized as either inner-sphere or outer-sphere. Inner-sphere complexes involve the direct bonding of the Np(IV) ion to the mineral surface without any intervening water molecules, representing a strong, covalent-like interaction. wikipedia.org Outer-sphere complexes are weaker, with the Np(IV) ion remaining separated from the surface by one or more layers of water molecules, held by electrostatic forces. youtube.com

Spectroscopic studies, particularly Extended X-ray Absorption Fine Structure (EXAFS), have provided direct evidence for the formation of inner-sphere complexes between Np(IV) and iron (oxyhydr)oxides. researchgate.net For example, upon reduction of Np(V) during co-precipitation with magnetite and green rust, the resulting Np(IV) was found to form an inner-sphere, bidentate binuclear sorption complex with the mineral. semanticscholar.orgresearchgate.net This means the Np(IV) ion is bonded to two surface oxygen atoms on the mineral structure. Similarly, Np(V) has been shown to form inner-sphere complexes with goethite and ferrihydrite. mdpi.com

For clay minerals like montmorillonite, the mechanism can be more complex. At low pH, neptunium may be adsorbed as a weaker, outer-sphere complex. vtt.fi However, at higher pH values, spectroscopic evidence suggests the formation of more stable inner-sphere complexes. vtt.fi The transition from outer- to inner-sphere complexation significantly enhances the retention of neptunium, making its remobilization less likely.

Mobility and Transport of Neptunium(IV) Hydroxide in Subsurface Environments

Despite the low solubility of neptunium(IV) hydroxide and its strong sorption tendency, certain geochemical conditions and transport mechanisms can lead to its migration in the subsurface.

The stability and mobility of Np(IV) are fundamentally controlled by groundwater chemistry. dss.go.thcore.ac.uk

Redox Conditions (Eh): The redox potential of the groundwater is the primary determinant of neptunium's oxidation state. Reducing conditions (low Eh), as expected in deep geological repositories, favor the stability of the less mobile Np(IV). mdpi.comdss.go.th Conversely, any intrusion of oxygenated water could lead to the oxidation of Np(IV) to the highly soluble and mobile Np(V), which exists as the neptunyl ion (NpO₂⁺). mdpi.com

pH: In acidic and neutral solutions, Np(IV) tends to hydrolyze and precipitate as Np(OH)₄ or NpO₂. wikipedia.orgcore.ac.uk The solubility of Np(OH)₄(amorphous) is the primary control on aqueous neptunium concentrations under reducing conditions at near-neutral pH. dss.go.th

Complexing Ligands: The presence of certain ligands in groundwater, particularly carbonate (CO₃²⁻), can increase the solubility of Np(IV) by forming stable aqueous complexes, such as [Np(CO₃)₄]⁴⁻. dss.go.thscispace.comrad-proceedings.org This complexation can compete with sorption and precipitation, potentially enhancing neptunium's mobility even under reducing conditions.

One of the most significant mechanisms for the transport of poorly soluble radionuclides like Np(IV) is through association with colloids. acs.orgnih.gov Colloids are microscopic particles (typically 1-1000 nm in size) that can remain suspended in groundwater and travel with the flow. iaea.org

Neptunium transport can be facilitated by two types of colloids:

Intrinsic Colloids: These are nanoparticles of a pure neptunium phase. Studies have shown that Np(IV) can form intrinsic colloids, essentially nanoparticles of Np(OH)₄ or NpO₂, under anaerobic conditions at near-neutral pH. iaea.orgnih.gov

Pseudocolloids: These are formed when Np(IV) sorbs onto pre-existing colloidal particles in the groundwater. iaea.org These particles can be fragments of clay minerals, iron (oxyhydr)oxides, or organic macromolecules like humic acids. wikipedia.orgiaea.org

Np(IV) exhibits a strong tendency to bind to colloidal particulates, an effect that is particularly pronounced in environments with high clay content. wikipedia.org Field and laboratory experiments have demonstrated that even from a reduced Np(IV) source, a colloidal neptunium species can form and enhance its mobility, albeit over shorter distances compared to the highly mobile aqueous Np(V). acs.orgnih.govx-mol.com Therefore, the formation and transport of both intrinsic and pseudocolloids are critical processes that can potentially bypass the retardation effects of sorption and lead to the unexpected migration of neptunium(IV) hydroxide in subsurface environments. core.ac.uk

Implications for Deep Geological Repository Performance Assessment

The behavior of neptunium, and specifically its tetravalent hydroxide/oxide forms, is a critical factor in the long-term safety and performance assessment of deep geological repositories for high-level radioactive waste. pnnl.govwikipedia.org Due to its long half-life (2.14 million years for ²³⁷Np) and its potential to become a major contributor to the total radiation dose after thousands of years, understanding its containment within the repository is paramount. lbl.govgeoscienceworld.org Performance assessments rely on predicting the behavior of engineered and natural barriers over geological timescales to ensure the isolation of radionuclides like neptunium from the biosphere. pnnl.govwikipedia.org

Defining the Source Term and Solubility-Limited Concentrations for Np(IV)

The "source term" in a repository performance assessment defines the rate at which radionuclides are released from the waste form into the surrounding environment. pnnl.gov For sparingly soluble radionuclides like neptunium under reducing conditions, the release is often controlled by the solubility of their solid phases. mdpi.compnnl.gov Therefore, determining the solubility of Np(IV) solid phases, such as amorphous Np(OH)₄(am) or the more crystalline NpO₂, is essential for establishing a realistic and defensible source term. dss.go.thiaea.org

The solubility of Np(IV) hydrous oxide is the concentration of neptunium that can be dissolved in the groundwater in equilibrium with the solid phase. iaea.orgacs.org This concentration represents the maximum amount of neptunium available for transport away from the waste package. iaea.org Meaningful solubility studies must be conducted under site-specific conditions, considering factors like groundwater chemistry (pH, carbonate concentration), temperature, and redox potential. pnnl.goviaea.org

Under the reducing and low-carbonate conditions expected in many repository concepts, Np(OH)₄(am) or NpO₂ are the stable solid phases controlling solubility. mdpi.comdss.go.th Experimental studies have determined the solubility of neptunium under various conditions relevant to repositories. For example, in studies simulating Yucca Mountain groundwater, the concentration of neptunium was found to be around 10⁻⁵ M, controlled by the solubility of various sodium neptunyl(V) carbonate solids or Np₂O₅ in more oxidizing conditions. pnnl.gov However, under the intended reducing conditions where Np(IV) dominates, solubilities are expected to be significantly lower. mdpi.comdss.go.th The solubility of Np(IV) hydrous oxide decreases with increasing pH up to a certain point, due to the formation of solid sodium neptunium carbonate hydrates in the presence of carbonate ions. iaea.org

Table 2: Neptunium Concentration in J-13 Groundwater Simulant at Different Conditions This table is interactive. You can sort and filter the data.

| Temperature (°C) | pH | Predominant Solid Phase | Np Concentration (M) |

|---|---|---|---|

| 25 | 7.0 | Sodium Neptunium Carbonate Hydrate | ~1 x 10⁻⁵ |

| 25 | 8.5 | Sodium Neptunium Carbonate Hydrate | <1 x 10⁻⁵ |

| 90 | 7.0 | Sodium Neptunium Carbonate Hydrate + Np₂O₅ | ~1 x 10⁻⁵ |

| 90 | 8.5 | Sodium Neptunium Carbonate Hydrate | <1 x 10⁻⁵ |

Data adapted from Nitsche et al., 1992 and other studies referenced in PNNL-11444. pnnl.goviaea.org Note: These values largely reflect Np(V) solubility, as Np(IV) studies under strict repository conditions are complex. Np(IV) solubility is generally understood to be lower.

Long-Term Stability of Neptunium(IV) Hydroxide within Engineered Barrier Systems

Engineered Barrier Systems (EBS) are man-made components of a deep geological repository designed to contain and isolate radioactive waste. They typically include the waste form itself, a corrosion-resistant canister, and a buffer/backfill material, often made of highly compacted bentonite clay. europa.eu The long-term stability of Neptunium(IV) Hydroxide within the EBS is crucial for limiting its release.

The chemical environment within the EBS is expected to be reducing, which favors the stability of the less soluble Np(IV) state. mdpi.com The bentonite buffer plays a key role in maintaining these conditions and physically restricting the movement of water and dissolved species. The interaction between neptunium and the EBS components is complex. Np(IV) is known to sorb strongly to bentonite, which significantly retards its migration. wikipedia.org

Over thousands of years, the EBS will undergo thermal, hydraulic, mechanical, and chemical (THM-C) evolution. europa.eu The initial heat from the waste will raise temperatures, potentially affecting the solubility and stability of Np(OH)₄. iaea.org As the system slowly re-saturates with groundwater, the chemical conditions will evolve. The stability of Np(OH)₄ will depend on its resistance to re-oxidation and its interaction with other materials. For example, the corrosion products of the steel canister could influence the local redox conditions, while the clay buffer will control the water chemistry. mdpi.com Thermodynamic databases, which are continually updated, are used to model these long-term interactions and predict the speciation and stability of neptunium compounds over the repository's lifetime. oecd-nea.org The slow conversion of the initially formed amorphous Np(OH)₄ to the more crystalline and stable NpO₂ is also a factor that enhances long-term stability and maintains low solubility. dtu.dk

Advanced Computational and Theoretical Investigations of Neptunium Iv Hydroxide

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a cornerstone of modern computational chemistry, allowing for the calculation of molecular geometries, bond energies, and electronic properties from first principles. cmu.eduarxiv.org For neptunium(IV), a 5f³ actinide, DFT calculations must account for relativistic effects, which are significant for heavy elements. dicp.ac.cnresearchgate.net

DFT is employed to perform structural optimizations, finding the lowest energy arrangement of atoms in a molecule. In the context of neptunium(IV) hydroxide (B78521), this involves modeling not only the monomeric Np(OH)₄ unit but also its hydrated forms, [Np(OH)₄(H₂O)ₙ], and various hydrolyzed aqueous species like [Np(OH)ₓ(H₂O)ᵧ]⁽⁴⁻ˣ⁾⁺. acs.org These calculations provide precise predictions of bond lengths, bond angles, and coordination numbers. For instance, DFT studies on various tetravalent actinide complexes, including those of neptunium(IV), have been used to explore the geometry of species with different ligands such as chloride, nitrate (B79036), and water molecules, which are precursors to understanding the more complex hydroxide systems. acs.org

Calculations on Np(IV) complexes with other ligands provide a baseline for understanding the Np-O bond in hydroxide environments. Studies on Np(IV) coordination complexes report average Np–O bond distances in the range of 2.3–2.5 Å and Np–N distances between 2.4–2.6 Å for 8-coordinate structures. nih.gov DFT calculations on Np(IV) complexes have successfully reproduced these experimental geometries. nih.gov

The electronic properties derived from DFT, such as the distribution of electron density and the nature of molecular orbitals, are crucial for understanding the bonding between neptunium (B1219326) and hydroxide ligands. These calculations reveal the degree of covalency in the Np-O bond, which influences the chemical reactivity and stability of the compound. dicp.ac.cn

Table 1: Representative Calculated and Experimental Bond Lengths in Np(IV) Complexes This table provides examples of bond lengths in Np(IV) complexes, illustrating the data obtained from DFT calculations and their comparison with experimental values where available. The Np-O distances are particularly relevant for contextualizing the bonding in neptunium hydroxide.

| Complex | Bond | Calculated/Experimental | Bond Length (Å) | Source |

|---|---|---|---|---|

| 1-Np (Np(ITA)₄) | Np-O (avg) | Experimental (X-ray) | 2.326(2) | nih.gov |

| 1-Np (Np(ITA)₄) | Np-N (avg) | Experimental (X-ray) | 2.491(3) | nih.gov |

| NpIV[(tBuNO)py]₄ | Np-O (avg) | Experimental (X-ray) | 2.298 | nih.gov |

| NpIV[(tBuNO)py]₄ | Np-N (avg) | Experimental (X-ray) | 2.593 | nih.gov |

| NpIV[(tBuNO)py]₄ | Np-O (avg) | Calculated (DFT) | 2.332 | nih.gov |

| NpIV[(tBuNO)py]₄ | Np-N (avg) | Calculated (DFT) | 2.656 | nih.gov |

Spectroscopic Parameter Prediction and Interpretation (e.g., IR, Mössbauer Isomer Shifts)

Computational methods are vital for predicting and interpreting the spectroscopic signatures of neptunium species. DFT and other theoretical approaches can calculate parameters that are directly comparable to experimental spectra, aiding in the identification and characterization of transient or complex species.

Mössbauer Isomer Shifts: ²³⁷Np Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of neptunium, as the isomer shift (δ) is directly related to the electron density at the nucleus (ρ₀). dicp.ac.cn DFT calculations, particularly those incorporating scalar-relativistic effects, have been benchmarked for their ability to predict these isomer shifts. dicp.ac.cn By calculating the electron density at the Np nucleus for different chemical species, a linear correlation between the calculated ρ₀ and the experimental δ can be established. This correlation allows for the validation of the computational model and aids in the interpretation of experimental spectra for unknown Np(IV) compounds, including hydroxides and their precursors. Studies have shown that hybrid DFT functionals can provide a good correlation between calculated electron densities and experimental isomer shifts for a range of Np(IV) compounds. dicp.ac.cn

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. These calculated frequencies correspond to the stretching and bending modes of chemical bonds, which are observed as peaks in an IR spectrum. For neptunium(IV) hydroxide, this would include the Np-O stretching and O-H bending modes. While direct studies on Np(OH)₄ are scarce, the methodology has been proven in related neptunium systems. For example, in studies of neptunium oxidation, calculated vibrational frequencies for various Np(V), Np(VI), and Np(VII) species were used to guide the interpretation of experimental Raman and IR spectra, allowing researchers to track the evolution of different species during the reaction. researchgate.netnih.gov This approach is directly applicable to identifying Np(IV) hydroxide species in complex mixtures and understanding their structural changes, such as protonation or deprotonation.

Table 2: Calculated vs. Experimental ²³⁷Np Mössbauer Isomer Shifts This table shows a comparison of experimental isomer shifts and the corresponding electron contact densities calculated using a hybrid DFT method (a=0.5). The strong correlation validates the use of DFT for interpreting the electronic structure of Np(IV) compounds. Data is relative to NpAl₂. Source: dicp.ac.cn

| Np(IV) Compound | Experimental Shift (δexp) (mm/s) | Calculated Contact Density (ρcalc,0) (a.u.) |

|---|---|---|

| Np(COT)₂ | 19.3 | 32039.6 |

| Np(MeCp)₄ | 7.0 | 32040.6 |

| NpCp₃Cl | -1.0 | 32041.5 |

| NpCpCl₃(dme)₂ | -11.0 | 32042.8 |

| Np(MeCp)Cl₃(thf)₂ | -12.0 | 32043.1 |

Thermodynamic Modeling of Aqueous Speciation and Solid Phase Stability

Thermodynamic modeling is essential for predicting the behavior of neptunium(IV) in aqueous environments, including its speciation (the distribution of a chemical element among different chemical species) and the conditions under which solid Np(OH)₄ precipitates. iaea.org These models rely on a database of thermodynamic constants for hydrolysis reactions, complexation, and solubility products.

Comprehensive thermodynamic models have been developed to calculate phase equilibria and chemical speciation for actinides, including Np(IV). researchgate.net These models can predict the formation of competing solid phases, such as Np(OH)₄(am) or NpO₂(cr), as a function of pH, temperature, and the concentration of other ions in solution. researchgate.netdtu.dk In the absence of complexing agents, Np(IV) exists as the hydrated Np⁴⁺(aq) ion only in strongly acidic solutions. As the pH increases, it undergoes hydrolysis to form a series of mononuclear and polynuclear hydroxide complexes (e.g., NpOH³⁺, Np(OH)₂²⁺) before precipitating as the amorphous hydroxide, Np(OH)₄(am). dtu.dkrsc.org

The equilibrium constants for these hydrolysis reactions are critical inputs for the models. While some are determined experimentally, computational methods can be used to calculate the Gibbs free energies of these species and thus predict the constants. Projects like the Nuclear Energy Agency (NEA) Thermochemical Database (TDB) compile and critically review these data to provide a consistent set for modeling. researchgate.netoecd-nea.org Computational studies help to fill gaps where experimental data are unavailable or uncertain and to understand the speciation in complex environments relevant to nuclear waste repositories. researchgate.net

Table 3: Key Hydrolysis Reactions for Neptunium(IV) This table outlines the stepwise hydrolysis reactions of the Np(IV) cation, which ultimately leads to the formation of the solid neptunium tetrahydroxide precipitate. The equilibrium constants (K) govern the speciation at a given pH.

| Reaction | Description |

|---|---|

| Np⁴⁺ + H₂O ⇌ NpOH³⁺ + H⁺ | First hydrolysis step |

| Np⁴⁺ + 2H₂O ⇌ Np(OH)₂²⁺ + 2H⁺ | Second hydrolysis step |

| Np⁴⁺ + 3H₂O ⇌ Np(OH)₃⁺ + 3H⁺ | Third hydrolysis step |

| Np⁴⁺ + 4H₂O ⇌ Np(OH)₄(aq) + 4H⁺ | Formation of aqueous neutral species |

| Np(OH)₄(aq) ⇌ Np(OH)₄(am) | Precipitation of amorphous solid |

Molecular Dynamics Simulations of Neptunium(IV) Solvation and Interfacial Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. pitt.edu For Np(IV) in water, MD simulations can provide a detailed, dynamic picture of the solvation process—how water molecules arrange themselves around the Np⁴⁺ ion and its hydrolyzed forms. acs.org

MD simulations can reveal the structure of the first and second hydration shells, including the number of coordinated water molecules (the hydration number) and their average residence time. This information is fundamental to understanding the reactivity of the ion. The simulations can also model the dynamics of ligand exchange, where a coordinated water molecule is replaced by another ligand, such as a hydroxide ion.

Furthermore, MD is a powerful tool for studying interfacial phenomena. Simulations can model the interaction of aqueous Np(IV) species with the surface of solid Np(OH)₄ or other minerals that may be present in a geological repository. These simulations can elucidate the mechanisms of adsorption, surface complexation, and the potential for incorporation of Np(IV) into the solid structure. While MD simulations are widely used for simpler ions and transition metals, rsc.org specific, published MD studies focusing solely on the solvation and interfacial dynamics of Np(IV) hydroxide are less common. However, the methodology is well-established and represents a crucial frontier for gaining a dynamic, atomistic understanding of how Np(OH)₄ interacts with its aqueous environment.

Elucidation of Reaction Mechanisms at the Molecular and Electronic Levels

Understanding the step-by-step pathway, or mechanism, by which reactions occur is a central goal of chemistry. Computational chemistry provides the tools to map out the potential energy surfaces of reactions, identify transition states, and calculate energy barriers, thereby elucidating the most likely reaction pathways.

For neptunium(IV) hydroxide, a key process is its formation through the hydrolysis and subsequent polymerization of Np(IV) aqua ions. DFT calculations can be used to study the mechanisms of dimerization and polymerization, such as olation (formation of a hydroxide bridge, M-OH-M) and oxolation (formation of an oxo bridge, M-O-M). acs.org Studies on tetravalent actinides have shown that the preferred pathway (olation vs. oxolation) depends on the number of water ligands present in the reacting monomeric species. acs.org

Computational methods have also been successfully applied to unravel complex redox reaction mechanisms involving neptunium. For example, in the oxidation of neptunium to its heptavalent state, a combined experimental and computational approach identified the key transient species and determined the most energetically favorable pathway. researchgate.netnih.govosti.gov The calculations showed how hydroxide radicals react with Np(V) and Np(VI) hydroxide complexes, leading to the final product. nih.gov This same approach can be applied to understand the mechanisms of Np(OH)₄ dissolution, its conversion to the more stable NpO₂, or its reactions with other environmental species at a fundamental electronic level.

Analytical Techniques for the Study of Neptunium Iv Hydroxide Systems

Spectroscopic Techniques for Speciation and Concentration Determination

Spectroscopy is a cornerstone for identifying and quantifying neptunium (B1219326) species in solution. Different techniques offer varying levels of sensitivity and are suited for different concentration regimes.

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) absorption spectroscopy is a widely used method for characterizing aqueous neptunium species. frontiersin.org This technique measures the absorption of light by a sample across a range of wavelengths, providing a spectral fingerprint of the dissolved species. eag.comslideshare.net For Np(IV), the UV-Vis-NIR spectrum exhibits characteristic absorption bands that are sensitive to the chemical environment, such as the concentration of nitric acid. frontiersin.orgacs.org

Key absorption peaks for Np(IV) are observed in both the visible and NIR regions of the spectrum. frontiersin.org For instance, a notable broad absorption band for Np(IV) appears in the visible range from approximately 700 nm to 730 nm. frontiersin.org The intensity and shape of these peaks can change significantly with varying nitric acid concentrations, reflecting shifts in the coordination environment of the Np(IV) ion as nitrate (B79036) ions replace water molecules in the coordination sphere. acs.org

While UV-Vis-NIR spectroscopy is a robust technique, its application for analyzing low concentrations of neptunium can be limited by its detection sensitivity. tandfonline.com Chemometric methods, such as Principal Component Analysis (PCA), can be applied to complex spectral data to help resolve the contributions of different neptunium species. acs.org

Table 1: Characteristic UV-Vis-NIR Absorption Bands for Aqueous Neptunium Species

| Oxidation State | Wavelength Range (nm) | Notes |

| Np(IV) | 700 - 730 | Broad absorption band, sensitive to acid concentration. frontiersin.org |

| Np(IV) | ~900 - 1050 | Significant changes with increasing HNO₃ concentration. acs.org |

| Np(V) | ~615, ~980 | Primary absorption bands. frontiersin.org |

| Np(VI) | Not specified | Distinct from Np(IV) and Np(V) spectra. |

This table provides a summary of key spectral regions for different neptunium oxidation states. The exact peak positions and intensities can vary with solution conditions.

For the detection of trace concentrations of neptunium species, Laser-Induced Photoacoustic Spectroscopy (LPAS) offers significantly higher sensitivity than conventional absorption spectrophotometry. tandfonline.com LPAS is an indirect absorption measurement technique. A pulsed laser excites the target species in a solution, and the subsequent non-radiative relaxation of the excited molecules generates a localized heating and pressure wave, which is an acoustic signal. chemrxiv.org This acoustic signal is detected by a sensitive microphone or piezoelectric transducer.

The intensity of the photoacoustic signal is directly proportional to the concentration of the absorbing species and the laser power. tandfonline.com This method is particularly valuable for studying the behavior of neptunium at environmentally relevant concentrations, where traditional spectroscopy may not be sensitive enough. tandfonline.com The detection limit for Np(V) using LPAS has been reported to be two orders of magnitude lower than that of conventional absorption spectrophotometry. tandfonline.com The technique is applicable to all species that absorb the laser light, making it a versatile tool for trace analysis. tandfonline.com

Methods for Colloidal Characterization in Aqueous Systems

Neptunium(IV) can form colloids—small particles suspended in a liquid—under certain conditions. Characterizing these colloids is crucial for understanding the transport and fate of neptunium in the environment.

Laser-Induced Breakdown Detection (LIBD) is a highly sensitive method for detecting and quantifying aquatic colloids, especially those in the lower nanometer size range and at very low concentrations. researchgate.net The technique works by focusing a high-power laser beam into the aqueous sample. The presence of a colloid in the focal volume lowers the dielectric breakdown threshold of the water, leading to the formation of a plasma spark. researchgate.net The detection of this breakdown event indicates the presence of a colloid.

By measuring the breakdown probability as a function of laser energy, information about the concentration and size of the colloids can be obtained. researchgate.net LIBD is particularly useful for determining the colloid formation threshold, which is the concentration at which colloids begin to form. This method is significantly more sensitive than conventional light scattering techniques for small nanoparticles. researchgate.net Different laser systems, such as Nd:YAG lasers, have been shown to improve the detection limits of LIBD. researchgate.net

Ultrafiltration and centrifugation are physical separation methods used to analyze the particle size distribution of colloids.

Ultrafiltration involves passing a colloidal suspension through a series of membranes with progressively smaller pore sizes. By analyzing the concentration of neptunium in the filtrate from each membrane, a size distribution of the colloidal particles can be determined. This technique has been used in studies of neptunium interactions with other substances, such as transferrin, to separate bound and unbound species. researchgate.net

Centrifugation , particularly analytical ultracentrifugation (AUC), is a powerful technique for determining the particle size distribution of nanoparticles and colloids. researchgate.net In this method, a sample is subjected to a strong centrifugal force, causing the particles to sediment at a rate dependent on their size, shape, and density. researchgate.netrsc.org By monitoring the sedimentation process over time, a detailed particle size distribution can be calculated. researchgate.net Differential centrifugal sedimentation (DCS) is a high-resolution variant of this technique that can resolve very close multimodal particle distributions. rsc.orgyoutube.com The effect of centrifugation speed on the resulting particle size distribution has been noted, with higher speeds potentially shifting the distribution towards smaller sizes by removing larger particles. researchgate.net

Table 2: Comparison of Colloidal Characterization Techniques

| Technique | Principle | Key Information Provided | Advantages |

| Laser-Induced Breakdown Detection (LIBD) | Detection of plasma formation induced by a high-power laser in the presence of a colloid. researchgate.net | Colloid concentration, size, and formation threshold. researchgate.net | Extremely high sensitivity for small nanoparticles at low concentrations. researchgate.net |

| Ultrafiltration | Separation of particles based on size using membranes with defined pore sizes. researchgate.net | Particle size distribution. | Simple concept, can be used for separation. |

| Analytical Ultracentrifugation (AUC) | Measurement of particle sedimentation velocity in a centrifugal field. researchgate.net | High-resolution particle size distribution, particle density, and molecular weight. researchgate.netnih.gov | High resolution and versatility for a broad range of particle sizes. researchgate.net |

Advanced Characterization of Solid Neptunium(IV) Hydroxide (B78521) Phases

To fully understand the behavior of neptunium(IV) hydroxide, it is essential to characterize its solid forms.

X-ray Diffraction (XRD) is a primary technique for identifying the crystal structure of solid materials. By directing X-rays at a sample and measuring the scattering pattern, the arrangement of atoms in the crystal lattice can be determined. Standard X-ray diffraction powder patterns are used as references for identifying unknown crystalline phases. nist.govunt.edu Single-crystal X-ray diffraction can provide detailed structural information, including bond lengths and angles, for well-ordered crystals. acs.orgnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment of a specific element, in this case, neptunium. acs.orgresearchgate.net EXAFS can provide information on the coordination number, distances to neighboring atoms, and the identity of those neighbors, even in poorly crystalline or amorphous materials where XRD is less effective. researchgate.net This technique has been used to study the sorption of neptunium onto mineral surfaces and to characterize the structure of neptunium-containing precipitates. acs.orgresearchgate.net For example, EXAFS studies have been instrumental in determining the coordination environment of neptunium in various complexes and sorption products. acs.orgnih.gov

X-ray Powder Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Morphological and Crystallographic Analysis

X-ray Powder Diffraction (XRD) and Scanning Electron Microscopy (SEM) are fundamental tools for characterizing the solid-state products derived from neptunium(IV) hydroxide systems. XRD provides information on the crystalline structure and phase purity, while SEM reveals the morphology and particle characteristics of the material.

XRD is extensively used to identify the crystalline phases present in a sample. For instance, materials produced from the thermal treatment of neptunium(IV) precursors are analyzed to confirm their conversion to neptunium dioxide (NpO₂). researchgate.net The experimental diffraction patterns are compared with calculated patterns from crystallographic databases to verify the phase identity and purity. researchgate.net Structural analyses using methods like Rietveld refinement on the XRD data allow for the precise determination of lattice parameters. acs.org Studies on uranium–neptunium mixed oxides (U₁₋ₓNpₓO₂), prepared via hydroxide precipitation methods, have used XRD to confirm the formation of a solid solution and to track the variation of the lattice parameter as a function of neptunium content. acs.orgacs.org

SEM analysis provides direct visualization of the particle morphology. In studies of neptunium oxides produced via denitration processes, SEM is used to analyze the size, shape, and aggregation of the resulting particles. oup.comosti.gov This morphological information is crucial as it can be influenced by the initial precipitation conditions of the hydroxide precursor. For example, SEM images can reveal whether the material consists of complex aggregates, layered particles, or distinct sub-particles. osti.gov Quantitative analysis of SEM micrographs can determine particle size distributions, which is essential for understanding the material's behavior in subsequent processing steps. oup.com

Table 1: Crystallographic and Particle Size Data for Neptunium Oxides from XRD and SEM Analysis

| Sample | Technique | Parameter | Value | Reference |

| NpO₂ | PXRD | Lattice Constant (a) | 5.431(5) Å | researchgate.net |

| NpO₂ | Scherrer Analysis (PXRD) | Crystallite Size | 9.8 ± 0.13 nm | researchgate.net |

| PuO₂ (for comparison) | PXRD | Lattice Constant (a) | 5.395(5) Å | researchgate.net |

| PuO₂ (for comparison) | Scherrer Analysis (PXRD) | Crystallite Size | 9.7 ± 0.12 nm | researchgate.net |

| U₁₋ₓNpₓO₂ | XRD | Lattice Parameter Variation | Follows Vegard's Law | acs.org |

Application of Synchrotron-Based Techniques for Micro-Scale and In Situ Analysis

Synchrotron-based X-ray techniques are exceptionally powerful for studying neptunium hydroxide systems because they can provide element-specific, molecular-scale information about local atomic structure and oxidation state, often under in situ conditions. oecd-nea.orgucsd.edu These methods are vital for characterizing species in solution, amorphous solids, and crystalline materials. oecd-nea.org

X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a primary tool. XANES is sensitive to the oxidation state and coordination geometry of the neptunium atom. For example, XANES has been used to confirm that neptunium remains in the +4 oxidation state in U₁₋ₓNpₓO₂ solid solutions, which are formed from hydroxide precursors. acs.org

EXAFS provides detailed information about the local atomic environment, such as bond distances and coordination numbers. In situ EXAFS has been used to probe the coordination of Np(IV) aqua ions in acidic solutions, which are the precursors to hydroxide precipitation. anl.gov These studies have determined the Np-O bond lengths and the number of water molecules in the primary hydration sphere. anl.govacs.org By analyzing EXAFS spectra of neptunium in various solutions, researchers can observe changes in coordination as hydrolysis proceeds or as other ligands replace water molecules. acs.orgnih.gov

The high brightness of synchrotron sources also enables micro-scale analysis and imaging, allowing for the investigation of heterogeneous samples and the tracking of chemical processes at small length scales. ucsd.edursc.org Techniques like X-ray imaging can be combined with spectroscopy to map the chemical state and distribution of neptunium within a sample, which is invaluable for understanding precipitation and alteration processes in neptunium hydroxide systems. rsc.org

Table 2: Neptunium Coordination Data from Synchrotron-Based EXAFS Studies

| Neptunium Species | Medium | Technique | Np-O Bond Length (Å) | Coordination Number | Reference |

| [Np(H₂O)₉]⁴⁺ | 1 M HClO₄ | in situ EXAFS | 2.37(2) | 9 | anl.gov |

| [NpO₂(H₂O)₅]⁺ | 1 M HClO₄ | in situ EXAFS | 1.80(2) (axial), 2.44(3) (equatorial) | 2 (axial), 5 (equatorial) | anl.gov |

| [NpO₂(OH)₄]²⁻ (solid) | Solid Crystal | EXAFS | 1.80(1) (axial), 2.24(1) (equatorial) | 2 (axial), 4 (equatorial) | nih.gov |

| Np(VI) in (TMA)OH | 2.5 - 3.5 M | EXAFS | Nearly identical to solid | Increased equatorial ligands | nih.gov |

Electrochemical Methods for Redox and Speciation Studies

Electrochemical methods are essential for investigating the redox chemistry of neptunium, which can exist in multiple oxidation states (from +3 to +7) in solution. wikipedia.org The stability of neptunium(IV) hydroxide is directly linked to the redox potential of the Np(IV)/Np(V) couple, as Np(V) is highly soluble and stable under many environmental conditions. dtu.dkchemrxiv.org